Product packaging for Bicyclo[6.1.0]nonan-2-ol(Cat. No.:CAS No. 34210-25-8)

Bicyclo[6.1.0]nonan-2-ol

Cat. No.: B13913619
CAS No.: 34210-25-8
M. Wt: 140.22 g/mol
InChI Key: RRSIBCFTNCBDRU-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]nonan-2-ol is a chemical compound based on the bicyclo[6.1.0]nonane scaffold, a structure of significant interest in synthetic and chemical biology research. The parent hydrocarbon, bicyclo[6.1.0]nonane, is a well-defined structure with the molecular formula C9H16 . This family of compounds is highly valued for its strained ring system, which can be functionalized to create valuable molecular probes and tools. While specific studies on this compound are not detailed in the searched literature, closely related derivatives, particularly those containing strained alkyne motifs like Bicyclo[6.1.0]non-4-yne (BCN), are workhorses in bioorthogonal chemistry . These analogs are widely used for click chemistry applications, including the selective labeling of biomolecules, imaging in live cells, and the development of diagnostic agents. The hydroxyl group on the second carbon of this compound provides a versatile handle for further synthetic modification, allowing researchers to link this scaffold to other molecules of interest via etherification or esterification. The properties of similar oxygen-containing analogs, such as 9-oxathis compound, suggest potential applications in developing novel heterocyclic compounds . This product is intended for research purposes as a chemical building block or intermediate in the development of more complex molecular entities. Intended Use: This product is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with standard laboratory safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B13913619 Bicyclo[6.1.0]nonan-2-ol CAS No. 34210-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34210-25-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

bicyclo[6.1.0]nonan-2-ol

InChI

InChI=1S/C9H16O/c10-9-5-3-1-2-4-7-6-8(7)9/h7-10H,1-6H2

InChI Key

RRSIBCFTNCBDRU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC2C(CC1)O

Origin of Product

United States

Synthetic Methodologies for Bicyclo 6.1.0 Nonan 2 Ol and Its Precursors

Stereoselective Approaches to Bicyclo[6.1.0]nonan-2-ol

The direct formation of this compound often involves the stereocontrolled functionalization of a ketone precursor, Bicyclo[6.1.0]nonan-2-one. Key methods include the reduction of the carbonyl group and the diastereoselective addition of nucleophiles.

Reduction of Bicyclo[6.1.0]nonanones to this compound

The stereochemical outcome of the reduction of Bicyclo[6.1.0]nonan-2-one is dictated by the facial selectivity of hydride attack on the carbonyl group. The rigid, fused-ring structure creates a distinct steric environment that influences the trajectory of the incoming nucleophile.

Common metal hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of ketones to alcohols. youtube.comchemguide.co.uk For bicyclic ketones, the hydride typically attacks from the less sterically hindered face of the carbonyl. In the case of Bicyclo[6.1.0]nonan-2-one, the conformation of the eight-membered ring would lead to one face being more accessible than the other. It is generally expected that the hydride will add from the exo face, away from the cyclooctane (B165968) ring, to yield the endo-alcohol as the major product.

For enhanced stereoselectivity, sterically demanding reducing agents are employed. Bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are known to exhibit high diastereoselectivity in the reduction of cyclic ketones. wikipedia.orgresearchgate.net The large size of the reagent amplifies the steric bias, leading to a preferential attack from the less hindered side. wikipedia.orgsapub.org This approach is expected to significantly favor the formation of one diastereomer of this compound. The reduction of related bicyclo[6.1.0]nonene carboxylate and carboxylic acid derivatives to the corresponding alcohols has been successfully achieved using lithium aluminum hydride. nih.govsemanticscholar.orgresearchgate.net

Table 1: Expected Stereochemical Outcome of Bicyclo[6.1.0]nonan-2-one Reduction

Reducing Agent Expected Major Product Rationale
Sodium Borohydride (NaBH₄) endo-Bicyclo[6.1.0]nonan-2-ol Attack from the less hindered exo face.

Diastereoselective Nucleophilic Additions to Bicyclo[6.1.0]nonan-2-one Derivatives

The addition of organometallic reagents, such as Grignard and organolithium compounds, to Bicyclo[6.1.0]nonan-2-one and its derivatives provides a direct route to tertiary alcohols with the creation of a new carbon-carbon bond. The stereoselectivity of these additions is governed by the same conformational and steric factors that influence hydride reductions.

High diastereoselectivity has been demonstrated in the 1,2-addition of n-butyllithium to (Z)-bicyclo[6.1.0]non-3-en-2-one. The reaction yields a 46:1 mixture of diastereomeric alcohols, showcasing the strong facial bias imposed by the bicyclic framework. nih.gov This high degree of selectivity is attributed to the conformation of the cyclopropyl (B3062369) enone, which exposes one face of the carbonyl group to nucleophilic attack more readily than the other. nih.gov

For the saturated Bicyclo[6.1.0]nonan-2-one, similar high selectivity is anticipated. The addition of bulky nucleophiles like Grignard reagents is expected to occur preferentially from the less sterically encumbered face of the carbonyl. In a related system, bicyclo[3.3.1]nonan-2-one, methylmagnesium iodide adds with high preference for axial attack, which is atypical for cyclohexanone systems and is attributed to a flattening of the bicyclic skeleton. rsc.org This suggests that the specific geometry of the bicyclo[6.1.0]nonane ring system will strongly direct the incoming nucleophile to produce a single major diastereomer of the resulting tertiary alcohol.

Table 2: Diastereoselective Nucleophilic Addition to a Bicyclo[6.1.0]non-3-en-2-one Derivative

Substrate Nucleophile Product Diastereomeric Ratio Reference

Cyclopropanation Strategies for Bicyclo[6.1.0]nonane Framework Construction

The formation of the defining cyclopropane (B1198618) ring is a critical step in the synthesis of the bicyclo[6.1.0]nonane core. This is typically achieved through cyclopropanation of a cyclooctene precursor or by intramolecular reactions.

Catalytic Cyclopropanation Reactions for Bicyclo[6.1.0]nonane Ring Formation

Transition-metal catalyzed cyclopropanation of cyclooctadienes with diazo compounds is a powerful method for constructing the bicyclo[6.1.0]nonane skeleton. Rhodium(II) catalysts are particularly effective in this transformation. For instance, the reaction of 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst can be tuned to favor specific diastereomers.

The choice of catalyst and ligands can influence the syn/anti selectivity of the resulting cyclopropane ring. While Rh₂(OAc)₄ often gives mixtures of diastereomers, the use of chiral rhodium catalysts like Rh₂(S-BHTL)₄ can provide good selectivity, achieving a 79:21 syn/anti ratio in the cyclopropanation of 1,5-cyclooctadiene. nih.gov This stereoselective approach is crucial for the synthesis of precursors to important bioorthogonal reagents. nih.gov

Gold-catalyzed intramolecular cyclopropanation of 1,8-enynes has also emerged as a key strategy for forging the bicyclo[6.1.0]nonane motif, particularly in the total synthesis of complex natural products like pre-schisanartanin C.

Table 3: Catalytic Cyclopropanation of 1,5-Cyclooctadiene

Catalyst Diazo Reagent Diastereomeric Ratio (syn:anti) Yield Reference
Rh₂(OAc)₄ Ethyl diazoacetate 47:53 N/A nih.gov

Formation from Cyclic Precursors and Subsequent Transformations

The bicyclo[6.1.0]nonane ring system can be readily accessed from the abundant cyclic precursor, cis,cis-1,5-cyclooctadiene. A classic approach involves the Simmons-Smith reaction, where the diene reacts with diiodomethane and a zinc-copper couple to form bicyclo[6.1.0]non-4-ene.

Another route starts with the addition of dibromocarbene to 1,5-cyclooctadiene to produce 9,9-dibromobicyclo[6.1.0]non-4-ene. Subsequent reduction of this dibromide, for example with sodium in methanol, yields bicyclo[6.1.0]non-4-ene. This unsaturated intermediate can then be hydrogenated to afford the parent bicyclo[6.1.0]nonane. These foundational methods provide access to the core skeleton, which can then be further functionalized. For instance, oxidation of bicyclo[6.1.0]nonane can yield bicyclo[6.1.0]nonan-2-one. researchgate.net

A versatile synthesis of functionalized bicyclo[6.1.0]nonadienes starts with the monobromination of 1,5-cyclooctadiene, followed by cyclopropanation with ethyl diazoacetate. The resulting dibromobicyclo[6.1.0]nonane carboxylates can then undergo bis-dehydrobromination to furnish bicyclo[6.1.0]nona-3,5-diene carboxylates, which are precursors to alcohols and aldehydes. semanticscholar.orgresearchgate.net

Annulation and Ring-Forming Reactions yielding this compound Analogues

Annulation and other intramolecular ring-forming reactions provide sophisticated strategies for assembling the bicyclo[6.1.0]nonane core, often with a high degree of stereocontrol, leading to analogues of this compound.

One powerful method involves the intramolecular cyclopropanation of allylic diazoacetates catalyzed by Rh(II) complexes. This approach generates 3-oxabicyclo[3.1.0]hexan-2-ones, which can then undergo a Lewis acid-promoted intramolecular Friedel-Crafts alkylation. This sequence allows for the rapid and enantioselective assembly of bicyclo[6.1.0]nonane-9-carboxylic acid derivatives, which are structurally related to the crenulide family of natural products. researchgate.net

Furthermore, intramolecular nucleophilic additions to cyclopropenes have been developed to construct related bicyclic systems containing heteroatoms. For example, a potassium-templated intramolecular cyclization of tethered sulfonamides to a cyclopropene moiety can generate 1,5-diazocan-2-ones fused to a cyclopropane ring, forming diazabicyclo[6.1.0]nonan-7-one derivatives.

Advanced Synthetic Routes towards Functionalized this compound Derivatives

The introduction of functional groups into the this compound framework requires sophisticated synthetic strategies that can control regioselectivity and stereoselectivity. Advanced methodologies have moved beyond classical approaches to include direct C–H bond functionalization and the synthesis of versatile intermediates, such as bicyclic ketones, which can be subsequently modified. These routes provide access to a range of derivatives with tailored properties.

One of the most direct and modern approaches to functionalizing the bicyclo[6.1.0]nonane skeleton is through selective C–H bond oxygenation. Research has demonstrated that powerful oxidizing agents, such as dioxiranes, can hydroxylate specific positions on the bicyclic ring with notable selectivity. nih.govacs.org The reaction of bicyclo[6.1.0]nonane with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) results in the diastereoselective formation of the alcohol product. nih.govacs.org This process preferentially targets the C-2 position, leading predominantly to the formation of trans-bicyclo[6.1.0]nonan-2-ol. nih.gov This selectivity is attributed to hyperconjugative stabilization, where the cyclopropane Walsh C–C bonding orbital overlaps with the σ* orbital of the adjacent C2–H bond. nih.gov At a reaction time of 9 hours, this method can achieve high conversion and yield of the desired functionalized alcohol. nih.gov

ReagentSubstrateReaction TimeConversion (%)Total Yield (%)Major ProductRef
ETFDOBicyclo[6.1.0]nonane9 h8676trans-Bicyclo[6.1.0]nonan-2-ol nih.gov

Another significant advanced route involves the initial oxidation of the bicyclo[6.1.0]nonane core to produce bicyclo[6.1.0]nonan-2-one. This ketone serves as a key intermediate that can be readily converted to the target alcohol via reduction or further functionalized using a wide array of organometallic and enolate chemistries. The oxidation of bicyclo[6.1.0]nonane using chromium trioxide in glacial acetic acid has been shown to produce bicyclo[6.1.0]nonan-2-one in a 50% yield after 18 hours. researchgate.net This ketone can then be subjected to nucleophilic addition or other modifications to introduce functional groups at various positions before the final reduction to the corresponding substituted this compound.

Reactivity and Mechanistic Investigations of Bicyclo 6.1.0 Nonan 2 Ol Systems

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The inherent strain of the cyclopropane ring in bicyclo[6.1.0]nonan-2-ol makes it susceptible to various ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or oxidative processes. These reactions often proceed through intermediates that can undergo further rearrangements, providing pathways to diverse molecular architectures.

The opening of the cyclopropane ring can be initiated by electrophilic attack, which typically involves the protonation or coordination of an electrophile to the cyclopropane ring, leading to a carbocationic intermediate. canterbury.ac.nz This intermediate can then be trapped by a nucleophile. The regiochemistry and stereochemistry of the ring opening are governed by factors such as the stability of the resulting carbocation and the trajectory of the nucleophilic attack. canterbury.ac.nz For instance, studies on related bicyclo[n.1.0]alkane systems have shown that the departure of a leaving group and the ring-opening process can occur in a concerted manner. scispace.com The Woodward-Hoffmann rules predict a disrotatory ring opening for the cyclopropyl (B3062369) cation, a two-electron system. scispace.com

In contrast, nucleophilic ring-opening pathways are less common for simple cyclopropanes unless activated by an adjacent electron-withdrawing group. However, in the context of this compound, the hydroxyl group can be converted into a good leaving group, facilitating a solvolytic ring-opening process. The stereochemistry of the starting material plays a crucial role in determining the geometry of the resulting olefinic product. scispace.com

Oxidative fragmentation provides a powerful method for the stereoselective synthesis of medium-ring sized compounds from bicyclic oxycyclopropane precursors like this compound derivatives. researchgate.net This process involves the cleavage of the cyclopropane ring under oxidative conditions to yield unsaturated carboxylic acids or their esters. researchgate.net For example, the oxidative cleavage of exo- and endo-alkyl-substituted bicyclo[n.1.0]alkan-1-ols with (diacetoxy-λ³-iodanyl)benzene can produce methyl alkenoates with exclusively E or Z configuration, respectively. researchgate.net This stereoselectivity is attributed to the relative configuration of the substituents on the cyclopropane ring, where an exo-precursor is converted into a trans-alkene, and an endo-precursor yields a cis-alkene. researchgate.net

Recent research has also explored oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives, including cyclopropanols. beilstein-journals.org These reactions typically proceed through the formation of an oxygen-centered radical via homolytic cleavage of the O-H bond, followed by ring-opening to generate an alkyl radical. This radical can then undergo further cyclization or trapping. beilstein-journals.org

The cyclopropylcarbinyl moiety is a well-established mechanistic probe due to the rapid rearrangement of cyclopropylcarbinyl radicals. nih.govacs.org The detection of rearranged products in reactions involving this compound systems can provide strong evidence for the involvement of radical or cationic intermediates. nih.gov For instance, the oxidation of related bicyclo[n.1.0]alkanes has shown the formation of rearranged oxygenation products, indicating the presence of cationic intermediates. nih.govacs.org

These rearrangements are not only diagnostic tools but can also be synthetically useful. The stability of the cyclopropylcarbinyl cation can influence the regioselectivity of ring-opening reactions. canterbury.ac.nz The tendency for rearrangement necessitates the use of reagents that can rapidly trap the initial radical or cation to obtain the unrearranged functionalized product. nih.govacs.org

Stereoselective Transformations of this compound

The stereochemical features of this compound, including the relative orientation of the hydroxyl group and the cyclopropane ring, significantly influence the stereochemical outcome of its reactions. This control over stereoselectivity is crucial for the synthesis of complex molecules with defined three-dimensional structures.

The cyclopropane ring exerts a significant stereodirecting effect on reactions occurring at adjacent positions. For example, in the oxidation of bicyclo[n.1.0]alkanes, diastereoselective formation of the alcohol product derived from C2–H bond hydroxylation is observed. nih.govacs.orgsemanticscholar.org This diastereoselectivity is influenced by the ring size of the larger carbocycle. acs.org In the case of bicyclo[6.1.0]nonane systems, preferential trans C2–H hydroxylation has been observed, with the product deriving from cis C2–H hydroxylation not being detected in some instances. acs.org

Similarly, nucleophilic additions to bicyclo[m.1.0]alk-3-en-2-ones, which are related structures, have shown high diastereoselectivity. acs.org The conformational preferences of the enone system are thought to play a key role in determining the facial selectivity of the nucleophilic attack. acs.org

The functionalization of C–H bonds, particularly at non-activated positions, is a significant challenge in organic synthesis. wisc.edursc.org In this compound and related systems, the cyclopropane ring can activate adjacent C–H bonds through hyperconjugation. nih.govacs.orgsemanticscholar.org Specifically, the Walsh orbitals of the cyclopropane ring can overlap with the σ* orbital of an adjacent C–H bond, facilitating hydrogen atom transfer (HAT) reactions. nih.govacs.org

This hyperconjugative activation leads to remarkable site-selectivity in C–H bond functionalization. For instance, in the reaction of bicyclo[6.1.0]nonane with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), oxygenation occurs predominantly at the C-2 position. nih.govacs.org The predominant formation of trans-bicyclo[6.1.0]nonan-2-ol in this reaction is a direct consequence of this hyperconjugative stabilization. nih.govacs.orgsemanticscholar.org Computational studies have supported these findings, showing that the interaction between the cyclopropane Walsh orbitals and the σ* orbitals of the C2–H bonds activates these bonds towards HAT. nih.govacs.orgsemanticscholar.org

Interactive Data Table: Diastereoselectivity in the Hydroxylation of Bicyclo[n.1.0]alkanes

Substrate (n)trans/cis Ratio of C2-H HydroxylationReference
bicyclo[3.1.0]hexane (n=3)>1 acs.org
bicyclo[4.1.0]heptane (n=4)0.14 acs.org
bicyclo[5.1.0]octane (n=5)>1 acs.org
bicyclo[6.1.0]nonane (n=6)>99:1 (only trans detected) acs.org

Interactive Data Table: Site-Selectivity in the Oxygenation of Bicyclo[n.1.0]alkanes

SubstratePosition of OxygenationSelectivity (%)Reference
bicyclo[3.1.0]hexaneC-296 nih.govacs.org
bicyclo[4.1.0]heptaneC-298 nih.govacs.org
bicyclo[5.1.0]octaneC-272 nih.govacs.org

Photochemical Reactions of this compound and Related Ketones

While direct photochemical studies on this compound are not extensively detailed in the provided literature, significant research has been conducted on the photochemistry of related ketones, specifically Bicyclo[6.1.0]nonan-3-one and Bicyclo[6..1.0]nonan-4-one. dss.go.th These studies provide insight into the photochemical behavior of the bicyclic system.

The irradiation of these bicyclic ketones, along with the monocyclic analogue cyclooctanone, has been investigated to understand their photochemical pathways. dss.go.th The reactions of such ketones are known to proceed through various photochemical processes, including Norrish Type I and Type II reactions, which involve cleavage of the carbon-carbon bond adjacent to the carbonyl group. For bicyclic systems, the strain of the fused rings significantly influences the reaction pathways and product distribution.

For instance, the photochemistry of ketones often leads to the formation of diradical intermediates, which can then undergo a variety of subsequent reactions, including intramolecular hydrogen abstraction, disproportionation, or recombination to form new ring systems. ethernet.edu.etresearchgate.net The presence of the cyclopropane ring in the bicyclo[6.1.0]nonane structure introduces additional strain and unique electronic properties that can dictate the outcome of these photochemical transformations.

CompoundReaction TypePotential IntermediatesNotes
Bicyclo[6.1.0]nonan-3-onePhotolysisAcyl-alkyl diradicalsSubject to ring strain influencing cleavage and rearrangement pathways. dss.go.th
Bicyclo[6.1.0]nonan-4-onePhotolysisAcyl-alkyl diradicalsThe position of the carbonyl group affects which bonds are likely to undergo cleavage. dss.go.th
CyclooctanonePhotolysisAcyl-alkyl diradicalsServes as a monocyclic analog for comparison to understand the effects of the fused cyclopropane ring. dss.go.th

Acid- and Base-Catalyzed Rearrangements and Ring Expansions

The bicyclo[6.1.0]nonane framework is susceptible to a variety of rearrangement and ring-expansion reactions, particularly under acidic or basic conditions. The inherent strain of the fused three- and eight-membered rings provides a strong driving force for these transformations.

Acid-Catalyzed Rearrangements:

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water) and generating a carbocation. The subsequent rearrangement of this carbocation is heavily influenced by the stereochemistry of the starting alcohol and the desire to relieve ring strain.

Studies on syn- and anti-bicyclo[6.1.0]nonane derivatives have demonstrated stereospecific cationic rearrangements. acs.orgacademictree.org The departure of a leaving group from the C2 position can lead to the migration of one of the cyclopropane bonds. This can result in a ring-expanded product, often a cyclononene (B11951088) derivative, or other rearranged bicyclic systems. The specific outcome is dictated by which bond is positioned anti-periplanar to the departing leaving group, allowing for a concerted migration and charge delocalization. This process is a key example of how proximity effects and stereoelectronic control govern reaction pathways in bicyclic systems.

Base-Catalyzed Rearrangements:

Base-catalyzed rearrangements are also prominent in related systems, often proceeding through epoxide intermediates. dss.go.th For example, the treatment of epoxides derived from medium-ring cycloalkenes with strong bases, such as lithium diethylamide, can induce novel reaction pathways. dss.go.th While not directly involving this compound, these studies are analogous. A strong base can abstract a proton from a carbon adjacent to the epoxide ring, generating a carbanion. This intermediate can then trigger the opening of the epoxide ring, leading to the formation of rearranged alcohols or ketones. In the context of the bicyclo[6.1.0]nonane system, abstraction of a proton from the C1 or C8 position could initiate a cascade of bond reorganizations involving the opening of the cyclopropane ring.

The general principle of ring enlargement is a common theme in the chemistry of bicyclic systems containing small rings. free.fr The relief of ring strain is a powerful thermodynamic driving force for these reactions.

Starting SystemConditionsKey IntermediateOutcome
Bicyclo[6.1.0]nonane derivativesAcidicCarbocation at C2Stereospecific ring expansion or rearrangement. acs.orgacademictree.org
Medium-ring cycloalkene oxidesStrong Base (e.g., LiNEt₂)CarbanionRearrangement to unsaturated alcohols or ketones. dss.go.th

Conformational Analysis and Stereochemical Control

Conformational Preferences of Bicyclo[6.1.0]nonan-2-ol

The conformational landscape of the bicyclo[6.1.0]nonane system is largely governed by the flexible eight-membered ring, which is constrained by the fused three-membered cyclopropane (B1198618) ring. While the eight-membered ring in cyclooctane (B165968) can adopt several conformations (e.g., boat-chair, crown), the fusion of the cyclopropane ring introduces significant torsional strain and limits the available conformational space.

Influence of Cyclopropane Ring Anchoring on Stereoselectivity

The fused cyclopropane ring exerts powerful stereochemical control over reactions occurring on the eight-membered ring, a phenomenon known as cyclopropane ring anchoring. This effect is particularly evident in the selective oxygenation of bicyclo[6.1.0]nonane to form this compound.

Research involving oxidation by dioxiranes has shown that the reaction is highly site-selective and diastereoselective. acs.orgnih.gov The oxygenation of bicyclo[6.1.0]nonane predominantly yields trans-bicyclo[6.1.0]nonan-2-ol. nih.gov This high degree of stereoselectivity is attributed to hyperconjugative stabilization. acs.orgnih.gov Specifically, the Walsh C–C bonding orbitals of the cyclopropane ring overlap with the σ* orbital of the adjacent C2–H bond. nih.gov This interaction weakens the C-H bond and stabilizes the transition state leading to hydrogen atom abstraction, thereby directing the incoming oxygen atom.

In the case of bicyclo[6.1.0]nonane, this hyperconjugative effect shows a strong preference for the trans C2–H bond, leading to the observed high diastereoselectivity where the cis-C2–H hydroxylation product was not detected. acs.org This directing effect underscores the cyclopropane ring's crucial role in anchoring the reactant's trajectory. The influence of ring size on this stereoselectivity has been studied across a series of bicyclo[n.1.0]alkanes, with the trans/cis ratio of the resulting alcohol varying significantly.

Table 1: Diastereoselectivity in the Hydroxylation of Bicyclo[n.1.0]alkanes acs.org
Substraten-valuetrans/cis Ratio of Alcohol Product
Bicyclo[3.1.0]hexane33.0
Bicyclo[4.1.0]heptane40.14
Bicyclo[5.1.0]octane54.0
Bicyclo[6.1.0]nonane6>50 (trans only)

Spectroscopic Elucidation of Reaction Stereochemistry in this compound Derivatives

Determining the precise stereochemistry of this compound and its derivatives is essential for understanding reaction mechanisms and conformational behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose, often supplemented by infrared (IR) spectroscopy.

In bicyclic systems, the conformation of the rings dictates the spatial relationship between protons, which is reflected in the proton-proton (¹H-¹H) coupling constants. researchgate.net For instance, the magnitude of the coupling constant between a proton on the hydroxyl-bearing carbon (C2) and adjacent protons can help establish the cis or trans configuration. Furthermore, ¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom, with the chemical shifts being sensitive to steric compression and conformational changes. acs.org

In studies of related bicyclo[3.3.1]nonane systems, NMR has been used extensively to distinguish between chair-chair and chair-boat conformations. researchgate.netresearchgate.net These principles can be applied to the more flexible bicyclo[6.1.0]nonane system. The orientation of the hydroxyl group (axial vs. equatorial-like) in a given conformer can be deduced from chemical shifts and coupling patterns. researchgate.net For example, in the analysis of nucleophilic additions to (Z)-bicyclo[6.1.0]non-3-en-2-one, both ¹H and ¹³C NMR were used to assign the stereochemistry of the resulting alcohol products, (1R,2S,8S)- and (1R,2R,8S)-2-Butylbicyclo[6.1.0]non-3-en-2-ol. acs.org

Infrared spectroscopy can also provide clues about stereochemistry, particularly through the analysis of intramolecular hydrogen bonding. In certain conformations, the hydroxyl group may form a hydrogen bond with the cyclopropane ring or other parts of the molecule, leading to a characteristic shift in the O-H stretching frequency. researchgate.net

Table 2: Spectroscopic Data for a Bicyclo[6.1.0]nonan-2-one Derivative acs.org
CompoundSpectroscopic MethodKey Spectral Data (δ in ppm, J in Hz)
(1R,4R,8S)-4-Methylbicyclo[6.1.0]nonan-2-one¹H NMR0.57−0.83 (2H, m), 1.00−1.28 (5H, m), 1.32−1.70 (4H, m), 1.78−1.96 (2H, m), 2.13−2.25 (1H, m), 2.27−2.36 (1H, m), 2.43 (1H, t, J = 10.6)
¹³C NMR8.1, 19.2, 24.4, 25.7, 27.5, 29.2, 32.4, 34.1, 59.3, 210.4

Theoretical and Computational Studies of Bicyclo 6.1.0 Nonan 2 Ol

Quantum Chemical Calculations for Stability and Reactivity Profiles

Quantum chemical calculations are fundamental to predicting the stability and reactivity of Bicyclo[6.1.0]nonan-2-ol and related compounds. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For the bicyclo[n.1.0]alkane family, including the precursor to this compound, computational studies have been crucial in explaining the observed outcomes of chemical reactions. acs.org A significant focus of this research has been the diastereoselective formation of the alcohol from its parent hydrocarbon, Bicyclo[6.1.0]nonane, through C–H bond hydroxylation. acs.org

Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the reaction mechanisms and selectivity in processes involving this compound and its precursors. acs.org DFT calculations balance computational cost and accuracy, making them well-suited for studying complex organic reactions.

In the context of the formation of this compound via oxidation of Bicyclo[6.1.0]nonane by reagents like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), DFT has been employed to elucidate the high selectivity of the reaction. acs.org Specific functionals and basis sets, such as the ωB97X-D functional with the 6-311++G(d,p) basis set and an SMD solvation model, have been used to optimize molecular geometries and calculate the energies of reactants, transition states, and products. acs.org

These computational studies have demonstrated a strong preference for the oxygenation of the C2–H bond over other positions, which aligns with experimental findings. acs.org The calculations reveal the relative activation free energies (ΔΔG‡) for different C–H bonds, providing a quantitative basis for the observed site-selectivity. For instance, in the related Bicyclo[3.1.0]hexane system, the energy difference between the activation of cis and trans C2–H bonds is calculated to be only 0.5 kcal mol⁻¹, explaining the formation of both diastereomers. acs.org The predominant formation of trans-Bicyclo[6.1.0]nonan-2-ol highlights the high diastereoselectivity of the hydroxylation reaction. acs.org

Table 1: Calculated Site-Selectivity in C–H Oxygenation of Bicyclo[n.1.0]alkanes

This table illustrates the computationally predicted preference for C2 hydroxylation in various bicycloalkanes, which is the reaction that forms the corresponding bicyclo[n.1.0]nonan-2-ol.

Bicyclo[n.1.0]alkane (Precursor) Experimental C2-Selectivity (%)
Bicyclo[3.1.0]hexane 96
Bicyclo[4.1.0]heptane 98

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. Unlike quantum chemical methods, MM does not explicitly represent electrons. Instead, it uses a force field—a set of parameters and potential energy functions—to calculate the potential energy of a molecule based on the positions of its atoms. This approach is computationally much less expensive than DFT, making it ideal for exploring the conformational energy landscape of large and flexible molecules.

The conformational energy landscape is a map of a molecule's potential energy as a function of its geometry. By identifying low-energy conformations (local minima) and the energy barriers between them (saddle points), MM can predict the most stable shapes of a molecule and the dynamics of its conformational changes. For a molecule like this compound, with its fused ring system, MM could be used to explore the various puckering modes of the eight-membered ring and the relative orientations of the hydroxyl group.

While MM is a powerful tool for such analyses, the available scientific literature on this compound and its immediate precursors has predominantly utilized DFT to investigate reactivity and selectivity, where the electronic effects of the cyclopropane (B1198618) ring are paramount.

Modeling of Transition States in Reactions Involving this compound

The modeling of transition states is critical for understanding the kinetics and mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier.

For the formation of this compound from Bicyclo[6.1.0]nonane via oxygenation, DFT calculations have been used to locate and characterize the transition state structures for hydrogen atom transfer (HAT) from different C–H bonds to the oxidizing agent. acs.org The analysis of these transition states provides a clear rationale for the observed selectivities. Computational results show that the transition states leading to the formation of this compound are stabilized by specific electronic interactions, lowering their energy relative to other possible reaction pathways. acs.org This stabilization is a key factor in the preferential activation of the C2–H bond. acs.org

Furthermore, in some reactions involving cyclopropyl-bearing compounds, modeling has shown that after the initial HAT, the subsequent steps can involve cationic intermediates, leading to rearranged products. acs.org The computational analysis of the potential energy surface helps to distinguish between pathways leading to the direct formation of unrearranged alcohols like this compound and those that proceed through such intermediates. acs.org

Analysis of Orbital Interactions (e.g., Hyperconjugation in C–H Activation)

The analysis of molecular orbital interactions provides deep insight into the electronic factors governing molecular structure and reactivity. For this compound and its formation, the concept of hyperconjugation is of central importance. acs.org

Hyperconjugation is the interaction of electrons in a sigma bond (e.g., C–H or C–C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give an extended molecular orbital. In the case of the oxidation of Bicyclo[6.1.0]nonane, the high reactivity and selectivity at the C2 position are attributed to hyperconjugative stabilization. acs.org This stabilization arises from the overlap of the high-lying Walsh orbitals of the cyclopropane C–C bonds with the antibonding σ* orbital of the adjacent C2–H bond. acs.org

This orbital overlap effectively weakens the C2–H bond, lowering the activation energy for hydrogen atom abstraction from this position. acs.org Computational models explicitly show this interaction in the transition state, confirming its role in activating the specific C–H bond that leads to the formation of this compound. acs.org This hyperconjugative activation is a well-established principle that dictates the reactivity of many molecules containing a cyclopropyl (B3062369) group. acs.org

Applications of Bicyclo 6.1.0 Nonan 2 Ol in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The unique structural and stereochemical properties of the bicyclo[6.1.0]nonane skeleton make it a valuable intermediate for building sophisticated molecules. The inherent ring strain of the cyclopropane (B1198618) moiety can be strategically released to drive complex bond formations, and the defined three-dimensional shape of the bicyclic system provides a scaffold for precise stereochemical control.

The bicyclo[6.1.0]nonane core is a key structural motif in several biologically active natural products, particularly in the Schisandra nortriterpenoids, which are known for their potential anti-hepatitis, antitumor, and anti-HIV activities researchgate.net. The synthesis of these complex molecules often relies on the strategic construction of this bicyclic core. For instance, the enantioselective total synthesis of pre-schisanartanin C features a gold-catalyzed intramolecular cyclopropanation as a crucial step to create the bicyclo[6.1.0]nonane system researchgate.net. This highlights the role of bicyclic precursors in providing a rigid and stereochemically defined foundation upon which the remainder of the natural product's intricate structure can be assembled.

Table 1: Examples of Natural Product Families with Bicyclo[6.1.0]nonane Cores

Natural Product Family Key Synthetic Strategy Biological Relevance
Schisandra Nortriterpenoids Gold-catalyzed intramolecular cyclopropanation researchgate.net Anti-hepatitis, Antitumor, Anti-HIV researchgate.net

The bicyclo[6.1.0]nonane skeleton is an effective starting point for generating more complex bridged and polycyclic systems. The reactivity of the fused cyclopropane ring allows for various ring-opening and rearrangement reactions, enabling access to diverse molecular frameworks. For example, enantiomerically enriched bicyclo[m.1.0]alk-3-en-2-ones, which are closely related to bicyclo[6.1.0]nonan-2-ol, have been used in nucleophilic addition reactions to build molecules with multiple stereocenters acs.org. These reactions demonstrate how the bicyclic structure can be manipulated to construct larger, more intricate systems that would be challenging to synthesize through other methods. The controlled cleavage or rearrangement of the bicyclic system provides a powerful tool for synthetic chemists to explore novel chemical space.

Development of Bioorthogonal Reagents and Linkers from this compound Scaffolds

Perhaps the most significant recent application of the bicyclo[6.1.0]nonane scaffold is in the field of bioorthogonal chemistry. This field focuses on chemical reactions that can occur within living systems without interfering with native biological processes semanticscholar.org. Derivatives of the bicyclo[6.1.0]nonane skeleton, specifically bicyclo[6.1.0]nonyne (BCN), have become indispensable tools for labeling and imaging biomolecules in their natural environment synaffix.combiochempeg.com.

BCN is a strained alkyne that participates in rapid, copper-free "click chemistry" reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC) synaffix.com. The high ring strain of the cyclooctyne fused with the cyclopropane ring dramatically accelerates the reaction with azides, eliminating the need for a cytotoxic copper catalyst biochempeg.com. This makes BCN-based reagents highly biocompatible and suitable for live-cell imaging and proteomics synaffix.combiochempeg.com. BCN derivatives, which can be synthesized from precursors like bicyclo[6.1.0]non-4-yn-9-ylmethanol, are functionalized to create a variety of probes, linkers, and tags for studying proteins, glycans, and other biomolecules synaffix.comrsc.org. The development of BCN-based amino acids has further expanded this toolkit, allowing for site-specific incorporation into peptides semanticscholar.org.

Table 2: Bioorthogonal Reactions Utilizing BCN Scaffolds

Reaction Type Reactant Partner Key Features Application
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide synaffix.com Copper-free, fast kinetics, biocompatible biochempeg.com Live-cell labeling, protein modification synaffix.com
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Nitrone synaffix.com Very fast kinetics synaffix.com Biomolecule conjugation
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine semanticscholar.org Exceptionally fast reaction rates semanticscholar.org Rapid biological labeling semanticscholar.org

Stereoselective Introduction of Functionality into Molecular Architectures

The rigid, three-dimensional structure of this compound and its derivatives provides an excellent platform for stereoselective synthesis. The facial bias created by the fused ring system allows reagents to approach from one direction preferentially, leading to a high degree of control over the stereochemical outcome of reactions.

The synthesis of precursors for widely used bioorthogonal reagents like BCN and s-TCO (a strained trans-cyclooctene) often faces challenges in controlling stereoselectivity during the initial cyclopropanation step nih.gov. However, research has shown that the use of specific rhodium catalysts, such as Rh₂(S-BHTL)₄, can achieve high syn/anti selectivity (e.g., 79:21) in this key step, enabling more efficient and stereocontrolled access to these important molecules nih.gov. Furthermore, studies on nucleophilic additions to bicyclo[m.1.0]alkan-2-ones, the oxidized precursors to the title alcohol, have demonstrated high diastereoselectivity. This selectivity is rationalized by the conformational rigidity of the bicyclic system, which exposes one face of the carbonyl group to nucleophilic attack acs.org. This inherent stereocontrol is crucial for building complex molecules where the precise arrangement of atoms is critical for biological activity or material properties.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Bicyclo[6.1.0]nonan-2-ol Derivatives

The development of novel synthetic routes to access this compound and its derivatives is critical for enabling broader applications. Current research is moving beyond classical cyclopropanation and functional group manipulation towards more direct and stereoselective strategies.

A significant advancement lies in the direct C(sp³)–H bond oxygenation of the parent bicyclo[6.1.0]nonane. Studies have demonstrated the use of dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), for the diastereoselective hydroxylation of bicyclo[n.1.0]alkanes. nih.govacs.org In the case of bicyclo[6.1.0]nonane, this method leads to the predominant formation of trans-bicyclo[6.1.0]nonan-2-ol. nih.govacs.org This preferential hydroxylation at the C2 position is attributed to hyperconjugative stabilization, where the Walsh C–C bonding orbitals of the cyclopropane (B1198618) ring overlap with the σ* orbital of the adjacent C2–H bond, thereby activating it towards hydrogen atom transfer (HAT). nih.govacs.org As the ring size of the bicyclo[n.1.0]alkane increases, the trans/cis ratio for C2–H hydroxylation also increases, reaching a point with bicyclo[6.1.0]nonane where the cis C2-hydroxylated product is not detected. acs.org

Furthermore, methodologies developed for closely related bicyclo[6.1.0]nonyne (BCN) scaffolds are inspiring new approaches for derivatization. For instance, the synthesis of BCN carboxylic acid from BCN alcohol allows for facile functionalization via stable amide bond formation. rsc.org This strategy provides more robust derivatives compared to the more common carbamates and can be adapted to create a diverse library of this compound derivatives with tailored properties for specific applications. rsc.orgnih.gov The synthesis of these precursors often starts from readily available materials like 1,5-cyclooctadiene, which undergoes cyclopropanation to build the core bicyclic structure. oregonstate.edu

Exploration of New Reactivity Modes and Catalytic Transformations

The strained three-membered ring of the bicyclo[6.1.0]nonane system imparts unique reactivity, which continues to be an active area of exploration. Research is focused on uncovering new transformations and catalytic processes that leverage this inherent strain.

Recent studies on the oxidation of bicyclo[n.1.0]alkanes have provided evidence for the involvement of cationic intermediates, representing a departure from purely radical-based pathways in dioxirane-mediated oxygenations. nih.govacs.org The detection of rearranged products in the oxidation of certain substituted bicycloalkanes confirms the operation of electron transfer (ET) pathways. nih.govacs.org This dual radical and cationic reactivity opens up new avenues for controlling reaction outcomes to access diverse molecular architectures from a single precursor.

Catalytic ring-opening reactions are also a focal point. The strain energy of the bicyclo[6.1.0] framework (estimated to be 25–30 kcal/mol in related systems) makes it susceptible to ring-opening. For example, the reaction of related bicyclic systems with iron carbonyls can lead to rearranged products, highlighting the sensitivity of the scaffold to catalytic conditions. In another example, the intramolecular bromonium ion-assisted ring-opening of the epoxide in 9-Oxabicyclo[6.1.0]non-4-ene, a related heterocyclic analog, leads to the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers through the capture of an oxonium ion intermediate by external nucleophiles. researchgate.net Exploring similar catalytic transformations for this compound could yield a variety of complex polycyclic structures that are otherwise difficult to synthesize. Additionally, the stereoelectronic influence of the cyclopropyl (B3062369) group can direct reactions at other positions on the larger ring, as seen in the stereoselective alkylation of bicyclo[6.1.0]nonan-2-one lithium enolate, which produces single α-alkyl ketone diastereomers. grafiati.com

Advanced Computational Studies for Predictive Design

Advanced computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Density Functional Theory (DFT) and other methods are being used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and guide the design of new experiments.

Computational studies have been instrumental in explaining the diastereoselectivity observed in the C–H bond oxygenation of bicyclo[n.1.0]alkanes. nih.govacs.org By calculating the activation free energies for different reaction pathways, researchers can predict which C-H bond is most likely to react. acs.org These models show that hyperconjugative interactions between the cyclopropane Walsh orbitals and the σ* orbitals of adjacent C–H bonds are key to activating these bonds toward hydrogen atom abstraction by dioxiranes. nih.govacs.org This predictive power allows for the rational design of substrates to achieve desired selectivities.

Computational methods are also employed to explore the potential energy surfaces of rearrangements. For instance, studies on the ring opening of cis-bicyclo[6.1.0]nonane carbenoids show that they can efficiently rearrange to form cyclic allenes in a single step. unh.edu In the context of mechanochemistry, computational simulations such as Steered Molecular Dynamics (SMD) can be used alongside DFT to understand how applied force can induce reactions and isomerizations in bicyclic systems, which may differ from thermally activated pathways. Such predictive modeling is crucial for designing molecules with specific force-responsive behaviors for applications in materials science.

Expanding Applications in Materials Science and Chemical Biology

The unique properties of the bicyclo[6.1.0]nonane scaffold are driving its exploration in applied fields, most notably in chemical biology and, to a lesser extent, materials science.

The most significant emerging application is in the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Derivatives of the closely related bicyclo[6.1.0]nonyne (BCN) have become prominent reagents for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click" chemistry that does not require a toxic metal catalyst. nih.gov These BCN-based linkers can be incorporated into biomolecules such as oligonucleotides and proteins. nih.govgoogle.comgoogle.com The subsequent reaction with an azide-functionalized tag allows for the specific labeling, imaging, and tracking of these macromolecules in biological systems. nih.gov Two novel BCN linker derivatives have been developed for direct incorporation into oligonucleotide sequences during standard automated solid-phase synthesis, demonstrating the practicality of this approach for creating bioconjugates. nih.govrsc.orgresearchgate.net

In materials science, derivatives of bicyclo[6.1.0]nonane are being investigated as intermediates and building blocks for new polymers and functional materials. smolecule.comvulcanchem.com For instance, 9,9-Dibromobicyclo[6.1.0]nonane serves as a precursor for more complex molecules. smolecule.com The strained nature of the ring system, particularly in heteroatom-containing analogs like 9-Thiabicyclo[6.1.0]non-4-ene, makes it a candidate for applications in polymer chemistry where ring-opening polymerization can be triggered. The development of new catalytic methods, such as using surfactant-modified clays (B1170129) for the synthesis of dichlorinated derivatives, points towards more environmentally friendly production routes for these material precursors. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bicyclo[6.1.0]nonan-2-ol, and how can reaction conditions be optimized to improve yield?

  • Methodology : The stereoselective synthesis of bicyclo[6.1.0] derivatives often involves lithium aluminum hydride (LiAlH₄) reduction under inert atmospheres (e.g., nitrogen) to minimize side reactions. For example, (1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-ylmethanol was synthesized with a 91% yield using 95% LiAlH₄ in tetrahydrofuran (THF), followed by recrystallization for purification . Reaction optimization may include adjusting stoichiometry, temperature control (e.g., cooling to 0°C before heating to 40°C), and solvent selection (e.g., THF for better solubility). Characterization via ¹H/¹³C NMR and melting point analysis is critical to confirm structural integrity and purity .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for structural confirmation. For instance, ¹H NMR of bicyclo[6.1.0]nonene derivatives resolves cyclopropane proton couplings (e.g., δ 0.9–1.5 ppm for bridgehead protons), while ¹³C NMR identifies quaternary carbons in the bicyclic framework . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can supplement purity assessment. Melting point consistency with literature values (e.g., 70–72°C for carboxylic acid derivatives) further validates purity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in photochemical reactions?

  • Methodology : Stereochemistry dictates orbital alignment during photolysis. Irradiation of bicyclo[6.1.0]nonan-3-one in tert-butyl alcohol yields allylcyclohexanone and vinylcycloheptanone via Norrish Type I cleavage, while ether solvents promote photoreduction to bicyclic alcohols (e.g., bicyclo[6.1.0]nonan-3-ol) . Stereoelectronic effects from the cyclopropane ring stabilize transition states, favoring specific bond cleavage. Solvent polarity and hydrogen-bonding capacity (e.g., tert-butyl alcohol vs. ether) further modulate product distribution .

Q. What strategies can mitigate competing side reactions during the functionalization of this compound for bioorthogonal applications?

  • Methodology : Protecting groups (e.g., acetate esters) can shield hydroxyl moieties during strain-promoted alkyne-azide cycloaddition (SPAAC). Stability studies under acidic conditions (e.g., pH 3–5) reveal that Bicyclo[6.1.0]nonyne (BCN) scaffolds maintain integrity for ≥48 hours, enabling their use in automated oligonucleotide synthesis . Monitoring via HPLC and tandem mass spectrometry (LC-MS/MS) ensures minimal side-product formation during functionalization .

Q. How does the strain energy of the bicyclo[6.1.0] framework influence thermodynamic stability and kinetic reactivity?

  • Methodology : The fused cyclopropane ring introduces ~27 kcal/mol of strain energy, enhancing reactivity in ring-opening reactions. Computational studies (e.g., density functional theory, DFT) predict regioselectivity in reactions with electrophiles, favoring attack at the less hindered bridgehead carbon . Calorimetric analysis (e.g., differential scanning calorimetry) quantifies exothermic release during decomposition, correlating with strain energy .

Contradictions and Resolutions

  • Stereochemical Outcomes : reports high stereoselectivity using LiAlH₄, while notes solvent-dependent product variability in photolysis. Researchers should prioritize reaction condition screening (e.g., solvent, catalyst) to reconcile these findings.
  • Stability vs. Reactivity : While highlights BCN stability under acidic conditions, emphasizes strain-driven reactivity. Contextual application (e.g., bioorthogonal chemistry vs. photolysis) determines optimal conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.